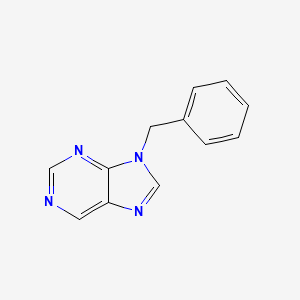

9-Benzyl-9H-purine

Description

Significance of the Purine (B94841) Nucleus as a Privileged Scaffold in Bioactive Molecule Development

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life itself. It forms the basic structure for adenine (B156593) and guanine (B1146940), two of the four nucleobases in the nucleic acids, DNA and RNA. Beyond this fundamental role, purines are integral components of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and various coenzymes. rsc.org This inherent biological relevance makes the purine nucleus a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com

A privileged scaffold is a molecular structure that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The purine scaffold's ability to mimic natural nucleobases allows its derivatives to interact with a multitude of biological targets, including enzymes and receptors. mdpi.com This has led to the development of purine-based drugs for a vast array of conditions, including cancer, viral infections, and autoimmune disorders. rsc.orgmdpi.comnih.gov The structural versatility of the purine ring, with its multiple sites for chemical modification, provides chemists with a rich platform for creating diverse libraries of compounds with fine-tuned biological activities. rsc.orgresearchgate.net

Historical Context and Evolution of N9-Benzylpurine Research

The journey of purine-related research began with the isolation of its derivatives from natural sources. However, the systematic exploration of synthetic purine analogues, including N-substituted purines, gained momentum in the mid-20th century. Early research into N-substituted purines often focused on understanding their fundamental chemical properties and their roles as nucleic acid components.

A significant turning point in the field was the discovery that modifications to the purine ring, including the addition of substituents at the N9 position, could lead to compounds with potent biological activities. The N9 position of the purine ring is crucial for its interaction with various enzymes, and the introduction of a benzyl (B1604629) group at this position was found to significantly influence the compound's properties. The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. This has made 9-benzyl-9H-purine a key intermediate in the synthesis of a wide range of bioactive molecules.

Overview of Key Academic Research Domains for 9-Benzyl-9H-purine Derivatives

The versatility of the 9-benzyl-9H-purine scaffold has led to its exploration in numerous areas of academic and industrial research. Some of the most prominent domains include:

Anticancer Research: A significant body of research has focused on the development of 9-benzyl-9H-purine derivatives as potential anticancer agents. acs.org These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and metastasis. For example, derivatives of 9-benzyl-9H-purine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle regulation. rsc.org

Antiviral Research: The structural similarity of purine derivatives to natural nucleosides makes them ideal candidates for the development of antiviral drugs. 9-benzyl-9H-purine derivatives have been explored for their potential to inhibit the replication of various viruses by acting as chain terminators during viral DNA or RNA synthesis.

Enzyme Inhibition: The 9-benzyl-9H-purine scaffold has been utilized to design inhibitors for a wide range of enzymes. These include kinases, which are involved in cell signaling pathways, and phosphodiesterases, which regulate intracellular levels of cyclic nucleotides. The ability to selectively inhibit specific enzymes is a key goal in modern drug discovery.

Receptor Antagonism: Derivatives of 9-benzyl-9H-purine have also been investigated as antagonists for various receptors, including adenosine receptors. By blocking the action of these receptors, these compounds can modulate a variety of physiological processes, offering potential therapeutic benefits for a range of disorders.

The following table provides a summary of key research findings for various 9-benzyl-9H-purine derivatives:

| Derivative Class | Research Domain | Key Findings |

| CDK Inhibitors | Anticancer | Roscovitine, a 9-benzyl-9H-purine derivative, has shown potent inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org |

| Hsp90 Inhibitors | Anticancer | PU3, a purine-based scaffold, was one of the first synthetic inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins. nih.gov |

| SMO Antagonists | Anticancer | 2,6,9-trisubstituted purine derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. mdpi.com |

| Antiviral Agents | Antiviral | N9-substituted purines have been synthesized and evaluated for their activity against various viruses, with some showing promising inhibitory effects. |

Structure

3D Structure

Properties

CAS No. |

25491-56-9 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

9-benzylpurine |

InChI |

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16/h1-6,8-9H,7H2 |

InChI Key |

MDOUSORGCMUMBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CN=CN=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Benzyl 9h Purine and Its Derivatives

Established Synthetic Routes to the 9-Benzyl-9H-purine Core

The formation of the fundamental 9-Benzyl-9H-purine structure is achieved through several established synthetic pathways. These methods include traditional chlorination-based approaches, regioselective benzylation, and routes starting from different purine (B94841) precursors.

Classical Chlorination-Based Synthesis Approaches

A common strategy for synthesizing substituted purines involves the chlorination of purine precursors. This approach often utilizes reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at specific positions on the purine ring, which can then be further modified. For instance, the synthesis of 9-Benzyl-6,8-dichloro-9H-purine typically involves the chlorination of a 9-benzylpurine precursor. The "thionyl chloride/dimethylformamide" protocol is noted as a mild and convenient method for preparing chloropurine nucleosides. thieme-connect.de

Regioselective N-Benzylation Strategies and Isomer Separation

The alkylation of purines, including benzylation, can be complex, often resulting in a mixture of N-alkylated isomers, primarily at the N7 and N9 positions of the purine ring. researchgate.netub.edu The reaction of a purine with an alkyl halide in the presence of a base typically yields a mixture of N7 and N9-alkylated products, with the N9 isomer often being the major product. ub.edu For example, the benzylation of 2,6-dichloropurine (B15474) with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF results in both 9-benzyl and 7-benzyl isomers, which then require separation by column chromatography. derpharmachemica.com

The regioselectivity of the benzylation can be influenced by the reaction conditions, including the choice of solvent and base. researchgate.netup.ac.za Polar aprotic solvents like DMSO tend to favor the formation of the N9-benzyladenine product. up.ac.za Microwave irradiation has been shown to accelerate the N-alkylation of purines, potentially reducing reaction times and the formation of side products. ub.edu Achieving high regioselectivity for the N9 position is a key challenge, and various methods have been explored to optimize the yield of the desired N9-alkylated purine. researchgate.netacs.org

A reliable method for distinguishing between N7 and N9 isomers involves analyzing the relative difference in the chemical shifts of the C5 and C8 carbon atoms in NMR spectroscopy. acs.orgnih.gov

Comparative Analysis of Precursor Material Routes

The choice of starting material can significantly impact the synthesis of 9-Benzyl-9H-purine derivatives. Common precursors include xanthine (B1682287) and adenine (B156593). derpharmachemica.com Research has indicated that the synthesis of dichloropurine from xanthine can result in a higher percentage yield and greater purity compared to the route starting from adenine. derpharmachemica.com 6-Chloropurine (B14466) is another crucial and widely used intermediate for the synthesis of various purine derivatives, including those with anticonvulsant activity. nih.gov It can be readily converted to other derivatives through nucleophilic substitution reactions.

Advanced Functionalization and Derivatization Techniques of the 9-Benzyl-9H-purine Scaffold

Once the 9-Benzyl-9H-purine core is established, it can be further modified to introduce a wide range of functional groups, leading to the creation of diverse chemical libraries for various research applications.

Nucleophilic Substitution Reactions on Purine Halide Derivatives

Halogenated purines, such as 9-benzyl-2,6-dichloro-9H-purine, are versatile intermediates for further functionalization. The chlorine atoms at the C2, C6, and C8 positions are susceptible to nucleophilic substitution, allowing for the introduction of various substituents. smolecule.com

The reactivity of these positions to nucleophilic attack allows for the sequential and selective introduction of different groups. For example, in 9-benzyl-2,6-dichloro-9H-purine, the C6 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity enables the selective substitution at C6, followed by a subsequent reaction at C2. For instance, a Stille coupling reaction can be used to introduce a furyl group at the C6 position, followed by amination at the C2 position to yield novel 9-benzylpurine derivatives. derpharmachemica.com

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. researchgate.net For example, 9-benzyl-2-chloro-6-(furan-2-yl)-9H-purine can be reacted with dimethylamine (B145610) to produce 9-Benzyl-2-(N,N-dimethylamino)-6-(furan-2-yl)-9H-purine. derpharmachemica.com Similarly, 6-chloropurine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles.

| Precursor | Reagent | Position of Substitution | Product | Reference |

| 9-benzyl-2,6-dichloro-9H-purine | Tributylstannylfuran / Pd(PPh₃)₂Cl₂ | C6 | 9-benzyl-2-chloro-6-(furan-2-yl)-9H-purine | derpharmachemica.com |

| 9-benzyl-2-chloro-6-(furan-2-yl)-9H-purine | Methanolic dimethylamine | C2 | 9-Benzyl-2-(N,N-dimethylamino)-6-(furan-2-yl)-9H-purine | derpharmachemica.com |

| 6-chloropurine | L-valine / Na₂CO₃ | C6 | N-9H-purin-6-ylvaline | |

| 9-Benzyl-6-chloro-9H-purine | 55% aq HI | C6 | 9-Benzyl-6-iodo-9H-purine | thieme-connect.de |

Electrophilic Aromatic Substitution on the Benzyl Moiety

While the purine ring itself is generally electron-deficient and less prone to electrophilic aromatic substitution, the benzyl group attached at the N9 position provides a site for such reactions. The benzene (B151609) ring of the benzyl moiety can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto this part of the molecule. chemistry.coach These reactions can include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, thereby increasing the structural diversity of the 9-Benzyl-9H-purine derivatives. The presence of the styryl group in compounds like 9-Benzyl-2-chloro-6-styryl-9H-purine may also facilitate electrophilic substitution on its aromatic ring. smolecule.com

Direct C-H and N-H Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in the purine scaffold, facilitated by metal-catalyzed cross-coupling reactions, represents a powerful and efficient strategy for the synthesis of 9-Benzyl-9H-purine derivatives. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. rsc.org

C8-Functionalization (e.g., Arylation, Alkenylation, Alkylation, Benzylation, Sulfenylation)

The C8 position of the purine ring is a key target for functionalization due to its influence on the biological activity of the resulting derivatives. rsc.org

C8-Arylation:

Metal-catalyzed C-H arylation at the C8 position of 9-benzyl-9H-purine and its derivatives has been extensively studied. Palladium-based catalysts are commonly employed for this transformation. For instance, the combination of Pd(OAc)₂ and PPh₃ has been used for the direct C8-H arylation of purines. rsc.org Another effective catalytic system for the C8-arylation of N9-alkyl adenine derivatives with aryl halides is Pd(OH)₂/CuI. nih.gov

Ruthenium catalysts have also proven effective. C-H bond activation and arylation of 9-benzyl-6-phenyl-9H-purine can be achieved using [{RuCl₂(benzene)}₂] as a catalyst with both aryl iodides and bromides, leading to mono- and diarylated products in good yields. nih.gov The reaction is proposed to proceed through a mechanism where the purinyl N1 atom is involved in the C-H bond activation. nih.govnih.gov In the energy-minimized structure of 9-benzyl-6-phenyl-9H-purine, the C6-aryl group is coplanar with the purine ring, which facilitates this interaction. nih.gov

Nickel-catalyzed C8-H arylation of 9-benzyl-6-methoxy-9H-purine has been accomplished using aryl Grignard reagents. rsc.org The proposed mechanism involves the formation of a nickel complex that undergoes transmetalation and reductive elimination to yield the C8-arylated product. rsc.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| [{RuCl₂(benzene)}₂], PPh₃, K₂CO₃ | 9-benzyl-6-phenyl-9H-purine, aryl halides | C8-arylated 9-benzyl-6-phenyl-9H-purine | 75-99 | nih.gov |

| Pd(OAc)₂/CuI | N9-alkyl adenine derivatives, aryl halides | C8-arylated adenine derivatives | - | nih.gov |

| Ni(dppp)Cl₂ | 9-benzyl-6-methoxy-9H-purine, aryl Grignard reagents | C8-arylated 9-benzyl-6-methoxy-9H-purine | - | rsc.org |

C8-Benzylation:

The introduction of a benzyl group at the C8 position of xanthine derivatives, a related purine core, has been achieved using benzyl chlorides in the presence of a palladium catalyst. rsc.org

C-H Cyanation Approaches

Direct C-H cyanation of purines offers a route to valuable nitrile derivatives, which can be further transformed into other functional groups. mdpi.comresearchgate.net A method for the regioselective C-H cyanation of purines, including 9-benzyl-9H-purine, has been developed. mdpi.com This process involves sequential activation with triflic anhydride, nucleophilic cyanation using trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. mdpi.comresearchgate.net This method typically results in the formation of 8-cyanated purine derivatives in moderate to excellent yields. mdpi.comresearchgate.net For instance, 9-benzyl-9H-purine can be converted to 9-benzyl-9H-purine-8-carbonitrile in a 54% yield. mdpi.com The presence of various functional groups on the purine ring is tolerated, and the cyano group itself can be further manipulated to create a range of other derivatives. mdpi.comresearchgate.net

| Substrate | Product | Yield (%) | Reference |

| 9-Benzyl-9H-purine | 9-Benzyl-9H-purine-8-carbonitrile | 54 | mdpi.com |

| 9-Benzyl-6-chloro-9H-purine | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 85 | mdpi.com |

Chemical Modifications via Alkylation, Halogenation, Amination, Selenylation, Thiolation, Condensation, and Diazotization

The 9-benzyl-9H-purine scaffold can be further diversified through a variety of chemical modifications. rsc.org

Alkylation: The N9 position of purines can be alkylated using various methods, including reactions with alkyl halides under basic conditions or through Mitsunobu reactions with alcohols. pharm.or.jpuio.no For example, 2,6-dichloropurine can be reacted with benzyl bromide in the presence of potassium carbonate in dimethylsulfoxide to produce 9-benzyl-2,6-dichloro-9H-purine.

Halogenation: Halogen atoms can be introduced at various positions of the purine ring. For instance, 9-benzylpurine can be chlorinated to yield 9-benzyl-6,8-dichloro-9H-purine. The chlorine atoms at the C6 and C8 positions are susceptible to nucleophilic substitution, making this compound a versatile intermediate.

Amination: Amino groups can be introduced onto the purine ring, often by displacing a halogen substituent. For example, 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine reacts with ammonia (B1221849) to yield 2-chloro-9-(2,6-difluorobenzyl)adenine. pharm.or.jp Direct C-H amidation of purines has also been reported, providing a metal-free method to install amide functionalities. acs.org

Thiolation: Thiol groups can be introduced, for example, by reacting a 6-chloropurine derivative with a thiolation agent. The resulting thiol can then be used in further functionalization reactions. For instance, 9-benzyl-6-chloro-9H-purine-8-carbonitrile can be converted to 9-benzyl-6-(benzylthio)-9H-purine-8-carbonitrile in high yield. mdpi.com

Recent reviews highlight a broad range of other chemical modifications applicable to the purine nucleus, including selenylation, condensation, and diazotization, which can be applied to create a diverse library of 9-benzyl-9H-purine derivatives. rsc.orgresearchgate.net

Design and Synthesis of Spirocyclic and Fused-Ring 9-Benzyl-9H-purine Analogues

Expanding the structural diversity of 9-benzyl-9H-purine derivatives, spirocyclic and fused-ring systems have been synthesized. These modifications can lead to compounds with unique three-dimensional shapes and potentially novel biological activities. mdpi.com

Spirocyclic Analogues: The inherent three-dimensionality of spirocyclic compounds can lead to improved interactions with biological targets compared to their planar aromatic counterparts. mdpi.com The synthesis of spirocyclic cephalosporin (B10832234) analogues has been reported, demonstrating the feasibility of constructing such complex structures. mdpi.com While specific examples for 9-benzyl-9H-purine are not detailed, the general strategies for creating spirocycles can be applied.

Fused-Ring Analogues: The synthesis of angularly fused 9-benzylpurines has been achieved, creating tricyclic systems. For example, 1-benzyl-5-aminoimidazole-4-carboxamide can serve as a precursor to synthesize triazolo[3,4-i]purines and their tetrazolo analogues. Another approach involves the intramolecular C-H arylation of purines. For instance, a 9H-purine derivative can undergo intramolecular cyclization in the presence of a copper catalyst to form a fused purine system. rsc.org The synthesis of purino[8,9-f]phenanthridines has also been reported via palladium-catalyzed intramolecular C-H arylation. rsc.org These methods provide pathways to novel, rigid, and complex heterocyclic systems based on the 9-benzyl-9H-purine core. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies in 9 Benzyl 9h Purine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an indispensable method for determining the detailed structure of 9-Benzyl-9H-purine by mapping the magnetic environments of its constituent atoms.

¹H-NMR and ¹³C-NMR Applications for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques used to identify the chemical structure of 9-Benzyl-9H-purine. rsc.orgderpharmachemica.com In ¹H-NMR, the chemical shifts (δ) of protons provide information about their local electronic environment. For 9-Benzyl-9H-purine, the protons on the purine (B94841) ring typically appear as singlets at distinct downfield shifts, while the protons of the benzyl (B1604629) group resonate in the aromatic and aliphatic regions. rsc.org Specifically, the purine protons (H-2, H-6, and H-8) show characteristic singlet signals. rsc.orggoogle.com The five protons of the phenyl ring usually appear as a multiplet, and the two benzylic protons (CH₂) present as a sharp singlet. rsc.org

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the purine ring and the benzyl group's phenyl ring resonate at lower fields (higher ppm values) compared to the aliphatic benzylic carbon. rsc.org These spectral data are crucial for confirming the regioselectivity of the benzylation at the N9 position of the purine ring. derpharmachemica.com

Detailed ¹H and ¹³C NMR spectral data for 9-Benzyl-9H-purine in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below:

| Assignment | ¹H NMR Chemical Shift (δ) ppm | ¹³C NMR Chemical Shift (δ) ppm |

| H-2 (Purine) | 9.13 (s, 1H) | 152.8 |

| H-6 (Purine) | 9.00 (s, 1H) | 151.5 |

| H-8 (Purine) | 8.07 (s, 1H) | 145.2 |

| Ar-H (Benzyl) | 7.34-7.27 (m, 5H) | 129.2, 128.7, 127.9 |

| N-CH₂ (Benzyl) | 5.43 (s, 2H) | 47.2 |

| C-4 (Purine) | - | 148.6 |

| C-5 (Purine) | - | 133.9 |

| C-ipso (Benzyl) | - | 134.9 |

| Data sourced from studies conducted at 400 MHz for ¹H and 100 MHz for ¹³C NMR. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed for a more definitive structural assignment by revealing through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy) : This homonuclear technique identifies proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu In 9-Benzyl-9H-purine, COSY spectra would show correlations among the protons of the phenyl ring, confirming their connectivity, but would not show cross-peaks for the isolated purine or benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.comsdsu.edu This is invaluable for unambiguously assigning the protonated carbons in the ¹³C spectrum. For instance, it would link the benzylic proton signal at ~5.43 ppm to the benzylic carbon signal at ~47.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. youtube.comsdsu.edu For 9-Benzyl-9H-purine, HMBC is instrumental in confirming the attachment of the benzyl group to the N9 position of the purine ring. Correlations would be expected between the benzylic protons (N-CH₂) and the purine carbons C4 and C8, and between the purine proton H-8 and the benzylic carbon.

Quantitative NMR (qNMR) for Accurate Compound Quantification and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without the need for an identical reference standard. acanthusresearch.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.

For the purity assessment of 9-Benzyl-9H-purine, a known amount of a high-purity internal standard is mixed with a weighed sample of the analyte. researchgate.net The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal with the integral of a signal from the internal standard. researchgate.net ¹H qNMR is most commonly used due to its high sensitivity and the ubiquitous presence of hydrogen. acanthusresearch.com This technique offers a direct measurement of purity, which can be an advantage over chromatographic methods that may not detect all impurities. acanthusresearch.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and structural components of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI) and Time-of-Flight (TOF) Mass Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 9-Benzyl-9H-purine, as it typically generates intact molecular ions with minimal fragmentation. nih.govlibretexts.org The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which solvent evaporates, ultimately yielding gas-phase ions. libretexts.org For 9-Benzyl-9H-purine, ESI in positive ion mode readily produces the protonated molecule, [M+H]⁺. rsc.orgmdpi.com

Time-of-Flight (TOF) mass analyzers are often coupled with ESI. nih.gov A TOF analyzer measures the time it takes for ions to travel a fixed distance in a field-free tube; ions with a lower m/z will travel faster than those with a higher m/z. nih.gov This technique provides high-resolution mass measurements, allowing for the determination of the elemental composition of an ion with high accuracy. rsc.orgroyalsocietypublishing.org High-Resolution Mass Spectrometry (HRMS) analysis of 9-Benzyl-9H-purine has confirmed its elemental formula, C₁₂H₁₀N₄, by matching the experimentally measured mass of the [M+H]⁺ ion to its calculated value. rsc.org

High-Resolution Mass Spectrometry Data for 9-Benzyl-9H-purine

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 211.0978 | 211.0970 |

Data obtained via ESI-TOF HRMS. rsc.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions more deeply. nih.gov In a typical MS/MS experiment, the [M+H]⁺ ion of 9-Benzyl-9H-purine is selected in the first mass analyzer and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. For purine derivatives, a common fragmentation pathway is the cleavage of the glycosidic-like bond between the purine ring and the substituent at the N9 position. nih.gov In the case of 9-Benzyl-9H-purine, this would lead to the formation of a protonated purine base and a benzyl cation, providing definitive evidence for the structure. This technique is particularly valuable for distinguishing between isomers and for identifying metabolites or degradation products in complex mixtures. nih.govchromatographyonline.com

X-Ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For 9-Benzyl-9H-purine derivatives, this technique provides precise data on conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. While crystallographic data for the parent 9-Benzyl-9H-purine is not extensively published, numerous studies on its substituted analogues illustrate the power of this methodology.

Determination of Molecular Conformation and Dihedral Angles between Ring Systems

A key structural feature of 9-Benzyl-9H-purine and its analogues is the spatial orientation of the benzyl group relative to the purine ring system. This is quantified by the dihedral angle between the planes of the two aromatic rings. X-ray diffraction studies on various derivatives show a wide range of conformations, influenced by the nature and position of other substituents.

For instance, in the derivative 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, the dihedral angle between the purine ring system and the N9-bound benzyl ring is 71.28 (7)°. nih.govresearchgate.net In contrast, a study of N-Benzyl-9-isopropyl-9H-purin-6-amine revealed two slightly different molecules in the asymmetric unit, with corresponding dihedral angles of 89.21 (3)° and 82.14 (4)°. nih.gov These near-perpendicular (orthogonal) arrangements are common and minimize steric hindrance between the two ring systems. The phenyl ring of 6-Benzylsulfanyl-9H-purine is oriented at a dihedral angle of 76.65 (6)° with respect to the purine ring system. iucr.org

Table 1: Dihedral Angles in 9-Benzyl-9H-purine Derivatives A summary of reported dihedral angles between the purine core and substituent rings in various derivatives, as determined by X-ray crystallography.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | Purine | N9-Benzyl Ring | 71.28 (7) | nih.gov, researchgate.net |

| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | Purine | S-Benzyl Ring | 74.67 (8) | nih.gov, researchgate.net |

| N-Benzyl-9-isopropyl-9H-purin-6-amine (Molecule 1) | Purine | Benzene (B151609) Ring | 89.21 (3) | nih.gov |

| N-Benzyl-9-isopropyl-9H-purin-6-amine (Molecule 2) | Purine | Benzene Ring | 82.14 (4) | nih.gov |

| 6-Benzylsulfanyl-9H-purine | Purine | Phenyl Ring | 76.65 (6) | iucr.org |

| 3,4-Dichloro-5-(6-chloro-9-(4-fluorobenzyl)-9H-purin-5-yl)-isothiazole | Purine | Benzene Ring | Nonplanar (121.03°) | cjsc.ac.cn |

Note: Torsion angles, such as the C8–N5–C9–C10 angle of 121.03° in the isothiazole (B42339) derivative, also define the non-planar relationship.

Analysis of Intermolecular Interactions (e.g., N-H⋯N Hydrogen Bonding, C-H⋯π Contacts, π–π Stacking)

The crystal packing of purine derivatives is stabilized by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces.

N-H⋯N Hydrogen Bonding : In derivatives containing amino groups or available ring nitrogens, classical hydrogen bonds are a dominant feature. For example, in 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net Similarly, an intermolecular N—H⋯N hydrogen bond is a key stabilizing feature in the crystal structure of 6-Benzylsulfanyl-9H-purine. iucr.org

C-H⋯π Contacts : Weaker C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are frequently observed. In N-Benzyl-9-isopropyl-9H-purin-6-amine, these contacts contribute to the formation of a three-dimensional network. nih.gov The crystal structure of a complex chlorinated and fluorobenzylated purine derivative also features intermolecular C–H···π interactions. cjsc.ac.cn

π–π Stacking : The stacking of aromatic rings is another crucial interaction for stabilizing crystal structures. In N-Benzyl-9-isopropyl-9H-purin-6-amine, π–π interactions are present with a centroid–centroid distance of 3.3071 (1) Å between adjacent purine rings. nih.gov Conversely, in other derivatives, significant π-π stacking is absent due to the large distances between adjacent rings, demonstrating how substituent changes can alter packing motifs. cjsc.ac.cn

Other Weak Interactions : Structures can be further stabilized by a variety of other weak hydrogen bonds, such as C—H⋯N, C—H···F, and C—H···Cl interactions, as documented in various substituted purine derivatives. nih.govcjsc.ac.cn

Crystallographic Data Refinement and Validation Parameters

The quality and reliability of a crystal structure determination are assessed through several refinement and validation parameters. These values indicate how well the calculated model matches the experimentally observed diffraction data.

Key parameters include:

R-factor (R1 or R[F² > 2σ(F²)]) : This is the residual factor, representing the agreement between the observed structure factor amplitudes and those calculated from the final structural model. Lower values indicate a better fit, with values for good quality structures typically below 0.05 (or 5%).

Weighted R-factor (wR2) : A weighted version of the R-factor based on F², which is considered statistically more robust.

Goodness-of-Fit (S) : This parameter should be close to 1.0 for a well-refined structure, indicating that the model accurately fits the data and has been appropriately weighted.

Table 2: Crystallographic Refinement Parameters for 9-Benzyl-9H-purine Derivatives A selection of key data quality and refinement statistics from published crystal structures of related compounds.

| Compound | R[F² > 2σ(F²)] | wR(F²) | Goodness-of-Fit (S) | Data/Parameter Ratio | Reference |

| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | 0.050 | 0.137 | 1.06 | 4956 / 234 | nih.gov, researchgate.net |

| 6-Benzylsulfanyl-9H-purine | 0.040 | 0.088 | 0.98 | 2941 / 157 | iucr.org |

| 3,4-Dichloro-5-(6-chloro-9-(4-fluorobenzyl)-9H...) | 0.031 | 0.084 | 1.075 | Not Reported | cjsc.ac.cn |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 9-Benzyl-9H-purine, the IR spectrum would be characterized by absorption bands indicative of its purine and benzyl moieties.

Expected characteristic absorption bands for 9-Benzyl-9H-purine would include:

Aromatic C-H Stretching : Above 3000 cm⁻¹, characteristic of the C-H bonds on both the purine and benzyl rings.

Aliphatic C-H Stretching : Just below 3000 cm⁻¹, corresponding to the methylene (B1212753) (-CH₂-) bridge.

C=C and C=N Stretching : In the 1600-1450 cm⁻¹ region, representing the various double bond vibrations within the fused purine and benzyl aromatic rings.

C-H Bending : Out-of-plane bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 9-Benzyl-9H-purine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a premier technique for both the quantitative analysis and the purification of purine derivatives. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

The utility of HPLC is well-documented for complex purine analogues. For instance, a robust HPLC-PDA (Photodiode Array detector) method was developed and validated for the pharmacokinetic study of Seliciclib, a complex derivative of 9-Benzyl-9H-purine. nih.gov Such methods demonstrate the high resolution and sensitivity of HPLC for analyzing these compounds. The progress of synthesis reactions for purine derivatives is also commonly monitored by HPLC to ensure the reaction goes to completion and to assess the purity of the product. The technique is versatile, with conditions adaptable to the specific polarity and properties of the target compound.

Table 3: Example HPLC Conditions for a Substituted Purine Derivative (Seliciclib) This table illustrates typical parameters for an HPLC method used in the analysis of a complex purine analogue, showcasing the method's applicability to the 9-Benzyl-9H-purine class.

| Parameter | Condition | Reference |

| Mobile Phase | Acetonitrile and Acetate Buffer (pH 5) (50:50, v/v) | nih.gov |

| Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injection Vol. | 10 µL | nih.gov |

| Detection | Photodiode Array (PDA) | nih.gov |

These conditions provide a template that can be adapted for the analytical or preparative separation of 9-Benzyl-9H-purine itself, typically by adjusting the mobile phase composition to achieve optimal retention and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. mdpi.com In the context of purine research, GC-MS is particularly effective for the analysis of purine derivatives that are either naturally volatile or can be chemically modified to enhance their volatility. creative-proteomics.com While many purines are polar and nonvolatile, derivatization techniques can make them amenable to GC-MS analysis. mdpi.com

A key advantage of GC-MS is its high sensitivity, which allows for the detection of purine compounds at trace levels. creative-proteomics.com This is complemented by its high peak resolution and reproducibility, making it a valuable tool for metabolomics and the quantitative analysis of purines in complex biological matrices. mdpi.com

For the analysis of purine derivatives, derivatization is often a necessary step to increase volatility. nih.gov One common method involves the use of silylating agents, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, to create tert-butyldimethylsilyl derivatives of purines. These derivatives exhibit excellent properties for GC-MS analysis. nih.gov Another approach is the formation of trimethylsilyl (B98337) derivatives, which also enhances volatility for direct injection into the mass spectrometer. thieme-connect.de

In a typical GC-MS analysis of purine derivatives, a capillary column, such as a DB-5ms, is used for separation. nih.govrsc.org The separated compounds are then introduced into the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectra provide a molecular fingerprint of the compound based on its fragmentation pattern. libretexts.orgwhitman.edu

The fragmentation of N-benzylpurines in GC-MS provides crucial structural information. A characteristic fragmentation pattern for aromatic compounds involves the loss of a hydrogen atom from the molecular ion, and for alkyl-substituted benzenes, a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, is often observed. whitman.edudocbrown.info For N-benzylamines, alpha-cleavage adjacent to the C-N bond is a dominant fragmentation pathway. libretexts.org The presence of a phenyl group is often indicated by a fragment at m/z 77, resulting from the loss of a hydrogen from the benzene ring. docbrown.info

While specific GC-MS studies focusing exclusively on 9-Benzyl-9H-purine are not extensively detailed in the provided search results, data for related chlorinated derivatives are available. For instance, the GC-MS data for 9-benzyl-2,6-dichloro-9H-purine and 9-benzyl-6-chloro-9H-purine are present in spectral databases. nih.govnih.gov Research on other substituted N-benzyl compounds demonstrates that GC-MS can effectively differentiate between regioisomers based on their baseline gas chromatographic resolution and unique fragment ions in their mass spectra. ojp.gov

The general parameters for GC-MS analysis of purine derivatives often involve an injector temperature around 250°C and a detector temperature around 290°C, with a programmed oven temperature ramp to facilitate separation. mdpi.com

Below is a table summarizing typical GC-MS parameters and findings for the analysis of purine derivatives.

| Parameter | Description | Source |

| Derivatization | Required for non-volatile purines to increase volatility. Common agents include silylating reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and trimethylsilylating agents. | nih.govthieme-connect.de |

| GC Column | Capillary columns such as DB-5ms are commonly used for separation. | nih.govrsc.org |

| Ionization Mode | Electron Impact (EI) is a standard ionization technique. | libretexts.orgwhitman.edu |

| Injector Temperature | Typically around 250 °C. | mdpi.com |

| Detector Temperature | Typically around 290 °C. | mdpi.com |

| Oven Program | A temperature gradient is used, for example, starting at 60°C and increasing to 325°C. | mdpi.com |

| Key Fragmentation | N-benzylpurines may show a prominent peak at m/z 91 (tropylium ion) and m/z 77 (phenyl fragment). Alpha-cleavage next to the C-N bond is also common. | libretexts.orgwhitman.edudocbrown.info |

Computational Studies and Molecular Modeling of 9 Benzyl 9h Purine Compounds

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 9-benzyl-9H-purine and its derivatives. nih.govcuny.edu These methods allow for the detailed analysis of a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize the geometries of purine (B94841) derivatives and predict their electronic characteristics. nih.govresearchgate.net Studies on various purine derivatives have shown HOMO energies ranging from approximately -7.4 eV to -4.4 eV and LUMO energies from -5.3 eV to -0.9 eV, illustrating how different substituents can modulate these frontier orbitals. researchgate.net

Furthermore, quantum chemical methods are employed to determine the charge distribution across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are invaluable for predicting how a molecule will interact with biological targets, identifying sites prone to electrophilic or nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. biointerfaceresearch.com

Table 1: Representative Quantum Chemical Parameters for Purine Derivatives Calculated using DFT methods. Data is representative of the class of compounds and not specific to 9-Benzyl-9H-purine itself.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.400 to -4.392 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.341 to -0.889 researchgate.net |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~2.5 to ~4.5 |

| Electronegativity (χ) | Measure of an atom's ability to attract electrons | - |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | - |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand flexibility, and the stability of ligand-protein complexes. mdpi.comresearchgate.net

For 9-benzyl-9H-purine derivatives, MD simulations, often extending for periods like 100 nanoseconds, are used to assess how these ligands behave within a biological environment, such as the binding site of a protein. researchgate.netpeerj.com Key analyses performed during MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Ligand-Target Interaction Prediction and Binding Mode Analysis via In Silico Docking Studies

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in screening virtual libraries of compounds and in understanding the structural basis of a ligand's activity. For 9-benzyl-9H-purine derivatives, docking studies have provided crucial insights into their interactions with a variety of biological targets, including protein kinases and receptors. nih.govnih.gov

These studies have successfully identified key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the purine scaffold and its substituents. For example, in a study of 2,9-disubstituted 8-phenylthio-9H-purine derivatives as potential anti-proliferative agents, molecular docking identified a lead compound with a high binding energy of -10.4 kcal/mol against the EGFR-tyrosine kinase. nih.gov The strong affinity was attributed to hydrogen bonds with residues MET793 and THR854, alongside hydrophobic interactions with LEU718, VAL726, and ALA743. nih.gov

Similarly, docking studies of purine derivatives targeting histamine (B1213489) H₃ receptors revealed the importance of the purine ring's N-7 atom in forming a critical hydrogen bond with Tyr374, enhancing binding affinity. nih.gov These detailed interaction maps are essential for structure-activity relationship (SAR) studies, guiding the modification of the 9-benzyl-9H-purine scaffold to improve potency and selectivity. nih.gov

Table 2: Examples of In Silico Docking of 9-Benzyl-9H-purine Derivatives with Biological Targets

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| 2,9-disubstituted 8-phenylthio-9H-purines | EGFR-Tyrosine Kinase | MET793, THR854, LEU718, LYS745 nih.gov | -10.4 nih.gov |

| 2,6,9-Trisubstituted purines | Cyclin-Dependent Kinase 2 (CDK2) | Asp86, Glu81, Leu83, Lys33, Gln131 mdpi.com | >10 (Docking Score) mdpi.com |

| 9-Aryl-9H-purines | Histamine H₃ Receptor | Tyr374 nih.gov | - |

| 9H Purine derivatives | Cyclin-Dependent Kinase 9 (CDK9) | - | - |

Network Analysis in Chemical Space for Identification of Novel Purine Derivatives

Network analysis and the exploration of chemical space are advanced chemoinformatics strategies used to identify novel bioactive compounds. nih.gov Chemical space can be thought of as a multi-dimensional map containing all possible molecules. By analyzing the distribution and properties of known active compounds, such as purine derivatives, within this space, researchers can identify unexplored regions that may contain novel and potent drug candidates. nih.govacs.org

This approach often involves generating molecular fingerprints or descriptors for large libraries of compounds, such as the ZINC database, which contains millions of commercially available molecules. nih.gov These descriptors quantify various physicochemical and structural features. By comparing the fingerprints of known 9-benzyl-9H-purine inhibitors to those of other molecules in the database, it is possible to identify novel scaffolds that share key pharmacophoric features but possess different core structures. nih.gov

Scaffold content analysis is another technique used to map chemical space. By breaking down molecules into their fundamental ring systems (scaffolds), researchers can identify the most common frameworks among active compounds and explore derivatives of less common or entirely new scaffolds. acs.org This methodology facilitates "scaffold hopping," where a known active core (like a purine) is replaced with a novel one that maintains the crucial geometric arrangement of interactive groups. This strategy has been applied to inhibitors of various targets, aiming to discover compounds with improved properties by moving away from highly populated and patented areas of chemical space. acs.orgmdpi.com Through these methods, the vastness of chemical space can be systematically navigated to uncover the next generation of purine-based therapeutics.

Structure Activity Relationship Sar Investigations of 9 Benzyl 9h Purine Derivatives

Impact of N9-Benzyl Substituent Modifications on Biological Activity and Specificity

Modifications to the N9-benzyl group of the 9-benzyl-9H-purine core have been shown to significantly alter the biological activity and target specificity of the resulting derivatives. The benzyl (B1604629) group's structure, including the presence, position, and nature of substituents on the phenyl ring, plays a critical role in modulating interactions with biological targets.

Research into a series of 9-substituted adenine (B156593) derivatives as inhibitors of phosphodiesterase type 4 (PDE-4) revealed that functionalizing the N9-benzyl group can dramatically enhance potency. Specifically, the introduction of a 2-methoxy substituent on the benzyl ring led to compounds that were remarkably more active. imtm.cz This suggests that the electronic and steric properties conferred by the methoxy (B1213986) group in the ortho position are favorable for binding to the active site of PDE-4. imtm.cz

In a different context, the investigation of N9-benzyl-substituted pyrimido[2,1-f]purinediones as ligands for adenosine (B11128) receptors has provided further insights into the importance of the benzyl substituent. For 1,3-dimethyl-9-benzylpyrimidopurinedione derivatives, a derivative with an o-methoxy substituent on the benzyl ring showed a selective affinity for A2A adenosine receptors, with a Ki value of 0.699 µM and over 36-fold selectivity. Conversely, for 1,3-dipropyl derivatives, a different substitution pattern was optimal; the m-chlorobenzyl derivative was identified as the most potent A1 receptor ligand, exhibiting a Ki of 0.089 µM and 5-fold A1 selectivity. These findings underscore how modifications to the N9-benzyl ring can fine-tune the selectivity of these compounds for different adenosine receptor subtypes.

However, the addition of a benzyl group is not universally beneficial. In a study of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives targeting Mycobacterium tuberculosis (Mtb) ThyX, N1-alkylation with various benzyl groups, including unsubstituted and substituted versions, led to a lack of inhibitory activity compared to the parent compound with a free N1-position. acs.org

| Base Scaffold | N9-Benzyl Substituent | Target | Effect of Substitution |

| 9-Substituted Adenine | 2-Methoxy | PDE-4 | Markedly increased activity imtm.cz |

| 1,3-Dimethyl-pyrimido[2,1-f]purinedione | o-Methoxy | Adenosine A2A Receptor | High selectivity and affinity (Ki = 0.699 µM) |

| 1,3-Dipropyl-pyrimido[2,1-f]purinedione | m-Chloro | Adenosine A1 Receptor | Potent ligand (Ki = 0.089 µM) |

| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Benzyl (unsubstituted and substituted) | Mtb ThyX | Lack of inhibition activity acs.org |

Role of Halogenation at C2 and C6 Positions in Modulating Potency and Selectivity

The introduction of halogen atoms, particularly chlorine, at the C2 and C6 positions of the purine (B94841) ring is a key strategy for modulating the potency and selectivity of 9-benzyl-9H-purine derivatives. The electronic and steric properties of these halogens are critical for the biological effects of the compounds. mdpi.com

In the development of antiviral agents, halogenation has proven to be a highly effective modification. A study on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated that the introduction of a 2-chloro substituent significantly enhanced antiviral activity against rhinovirus type 1B. researchgate.net This highlights the importance of the C2 position for antiviral potency.

Similarly, in the context of anticancer research, halogenation has been shown to increase antiproliferative activity. An investigation into a series of 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives revealed that compounds bearing halogen atoms on the purine ring exhibited superior activity against the MCF-7 human breast cancer cell line compared to those with an amino group. researchgate.net The biological activity was dependent on the specific halogen and its position. The most active compound in this series was the derivative with two chlorine atoms at the C2 and C6 positions, which showed an IC50 value of 2.75 µM. researchgate.net The presence of halogens at both positions appears to create a more potent anticancer agent in this scaffold.

| Base Scaffold | C2-Substituent | C6-Substituent | Biological Target | Key Finding |

| 9-Benzyl-6-(dimethylamino)-9H-purine | -Cl | -(CH₃)₂N | Rhinovirus Type 1B | Enhanced antiviral activity researchgate.net |

| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -Cl | -Cl | MCF-7 Cancer Cells | Most potent antiproliferative activity (IC50 = 2.75 µM) researchgate.net |

| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -H | -Cl | MCF-7 Cancer Cells | Good antiproliferative activity researchgate.net |

| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -H | -Br | MCF-7 Cancer Cells | Good antiproliferative activity researchgate.net |

| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -H | -NH₂ | MCF-7 Cancer Cells | Less active than halogenated analogs researchgate.net |

Influence of Various Aliphatic and Aromatic Substituents at Purine Ring Positions (e.g., C2, C6, C8)

The biological activity of 9-benzyl-9H-purine derivatives is profoundly influenced by the nature of aliphatic and aromatic substituents at the C2, C6, and C8 positions of the purine ring.

Substitutions at C2: The introduction of lipophilic groups at the C2 position has been shown to be advantageous for PDE-4 inhibitory activity and selectivity. imtm.cz Substituents such as trifluoromethyl, n-propyl, or iodine were found to be favorable. imtm.cz In contrast, a study on 2,6,9-trisubstituted purines as anticancer agents concluded that bulky systems at the C2 position are not favorable for cytotoxic activity. imtm.cz

Substitutions at C6: The C6 position is also a critical point for modification. Research on PDE-4 inhibitors showed that replacing the N(6)-methylamino moiety with other amino groups was detrimental to the activity. imtm.cz In another study, the introduction of a furan-2-yl group at the C6 position of a 9-benzyl-2-(N,N-dimethylamino)-9H-purine derivative was explored for its potential anti-coccidial activity. heteroletters.org

Substitutions at C8: The C8 position offers another site for structural variation. The compound 6-Amino-9-benzyl-9H-purine-8-thiol features a thiol group at this position, which can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. nih.gov The introduction of a bromine atom at C8, as in 9-benzyl-8-bromoguanine, resulted in a compound that suppresses the proliferation of leukemia and lymphoma cells. rsc.org Furthermore, a phosphonoethylamino group at the C8 position has been explored for its potential to interfere with viral replication or cellular proliferation pathways.

| Position | Substituent Type | Example Substituent | Biological Target/Activity | Reference |

| C2 | Lipophilic | Trifluoromethyl, n-propyl, Iodine | PDE-4 Inhibition | imtm.cz |

| C6 | Aromatic | Furan-2-yl | Anti-coccidial | heteroletters.org |

| C6 | Amino | Methylamino | PDE-4 Inhibition | imtm.cz |

| C8 | Thiol | -SH | Enzyme Inhibition | nih.gov |

| C8 | Halogen | -Br | Antiproliferative (Leukemia) | rsc.org |

| C8 | Phosphonoethylamino | -CH₂CH₂PO₃H₂ | Antiviral, Anticancer |

Positional Isomerism Effects on Biological Profiles (e.g., N7- versus N9-Benzylation)

The regiochemistry of substitution on the purine ring, particularly the attachment of the benzyl group to the N7 versus the N9 nitrogen, has a profound impact on the biological profiles of these compounds. This positional isomerism can dictate not only the potency but also the selectivity of the derivatives for their molecular targets.

A compelling example of this is seen in the study of arylethanone-substituted 6-aminopurines as inhibitors of protein kinases. researchgate.netnih.gov When tested against a panel of kinases, the N9 and N7 isomers of 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone displayed distinct inhibitory profiles. The N9 derivative was found to inhibit Epidermal Growth Factor Receptor (EGF-R), Vascular Endothelial Growth Factor Receptor (VEGF-R), MNK1, and IRR. In contrast, the N7 isomer was specific for VEGF-R2, demonstrating that the position of the substituent dictates the kinase selectivity. researchgate.netnih.gov

Similarly, a comparison of 9-benzyl-8-bromoguanine (the N9 isomer) and 7-benzyl-8-bromoguanine (the N7 isomer) revealed significant differences in their immunoregulatory effects. rsc.org Both compounds were synthesized as analogs of purine nucleoside phosphorylase (PNP) inhibitors and were found to suppress the proliferation of human T-cell leukemia and lymphoma cells. However, the N7 isomer (Compound II) was a significantly more potent inhibitor of cell proliferation than the N9 isomer (Compound I). rsc.org Despite this difference in potency, both isomers selectively inhibited T-cell functions and the secretion of Th1-related cytokines. rsc.org

The synthesis of specific isomers requires careful control of reaction conditions. Base-catalyzed alkylation of purines often leads to a mixture of products, with the N9-substituted purine typically being the major product. nih.gov To achieve major regioselective N7-substitution, specialized synthetic methods, such as the use of an auxiliary cobaloxime, may be required. nih.gov The definitive assignment of N9 versus N7 isomers is crucial and can be accomplished using techniques like 13C-NMR spectroscopy, where the chemical shift of the C4 carbon is characteristic for each regioisomer. researchgate.net

| Isomer Pair | Biological Target/Assay | N9-Isomer Activity | N7-Isomer Activity | Reference |

| 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone | Kinase Panel | Inhibits EGF-R, VEGF-R, MNK1, IRR | Specific for VEGF-R2 | researchgate.netnih.gov |

| Benzyl-8-bromoguanine | T-cell Proliferation | Inhibitor | Significantly more potent inhibitor | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable in the study of 9-benzyl-9H-purine derivatives for rational drug design.

In the context of anticancer research, 3D-QSAR studies have been applied to novel 2,6,9-trisubstituted purine derivatives to analyze the structural requirements for antitumor activity. imtm.cznih.gov Using Comparative Molecular Field Analysis (CoMFA), these models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties, contributing to 70% and 30% of the variance, respectively. imtm.cznih.gov The models concluded that an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are unfavorable. imtm.cznih.gov Such models can guide the synthesis of more potent and selective anticancer agents.

Pharmacophore modeling, a related technique, helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For a series of 2,6,9-trisubstituted purines, distinct pharmacophore models were elucidated for their activity against different cancer cell lines, including HeLa, H1975, and HCT116. nih.gov These models, which map out features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, can be used to screen virtual libraries for new potential hits. nih.gov

For other purine derivatives, such as those targeting EGFR, 3D-QSAR models have been constructed to understand the structural characteristics responsible for inhibition and to predict new structures with enhanced activity. researchgate.net Similarly, QSAR models for 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines as anti-proliferative agents have been developed using the Genetic Function Algorithm (GFA), resulting in statistically significant models capable of predicting inhibitory activities. researchgate.net These computational studies, often combined with molecular docking to visualize ligand-receptor interactions, are essential tools for refining lead compounds and rationalizing the design of new, more effective 9-benzyl-9H-purine derivatives. researchgate.net

Mechanisms of Biological Action of 9 Benzyl 9h Purine Derivatives in Vitro and Cellular Studies

Enzyme Inhibition Studies

The structural scaffold of 9-Benzyl-9H-purine allows for modifications that can lead to potent and selective inhibition of various enzymes involved in disease processes.

Certain 9-Benzyl-9H-purine derivatives have demonstrated significant antiviral properties, particularly against rhinoviruses, by targeting viral enzymes essential for replication.

Structure-Activity Relationship (SAR) Studies : Research on 6-anilino-9-benzyl-2-chloropurines revealed that compounds with small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov This suggests that the nature of the substituent plays a crucial role in the inhibitory activity.

Potent Inhibition : A notable example is 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which exhibited an IC50 value of 0.08 µM against rhinovirus type 1B. researchgate.net However, its activity was not uniform across all rhinovirus serotypes. researchgate.net

Impact of Substitutions : The introduction of a 2-chloro substituent into 9-benzyl-6-(dimethylamino)-9H-purines substantially increased their antiviral activity. researchgate.net Similarly, for 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, substitutions on the benzyl (B1604629) group did not significantly enhance activity, but 8-substituted analogues like the 8-amino and 8-bromo derivatives showed notable, albeit reduced, activity compared to the parent compound. researchgate.net

Table 1: Antiviral Activity of 9-Benzyl-9H-purine Derivatives against Rhinovirus

| Compound | Target/Virus | Activity (IC50) | Key Findings |

|---|---|---|---|

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | 0.08 µM | Potent and selective inhibition. researchgate.net |

| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus type 1B | 0.03 µM | Highly active, but activity varies across serotypes. researchgate.net |

| 8-Amino analogue of compound in row 2 | Rhinovirus type 1B | 0.36 µM | 8-substitution reduces but does not eliminate activity. researchgate.net |

| 8-Bromo analogue of compound in row 2 | Rhinovirus type 1B | 1.4 µM | Demonstrates the impact of substitution at the 8-position. researchgate.net |

| Unsubstituted 9-benzylpurines | Various rhinovirus serotypes | >14 µM | Weak activity, highlighting the importance of substitutions. |

Purine (B94841) derivatives, including those based on the 9-Benzyl-9H-purine scaffold, are recognized for their ability to inhibit cellular kinases, which are pivotal enzymes in cell signaling pathways that control cell growth, proliferation, and survival. rsc.orgnih.gov

Broad Kinase Inhibition : Certain purine derivatives have been shown to inhibit a range of kinases, including c-RAF, GSK3beta, JNK3, Lck, MAPK1, MAPK2, MEK1, PKA, PKB, and ROCK-II. google.com For example, N-Phenyl-9H-purin-6-ylamine demonstrated inhibitory activity against several of these kinases at a concentration of 30 µM. google.com

Targeting Pro-Apoptotic Pathways : A library of poly-substituted purines was synthesized and evaluated for their effects on leukemia cell lines. rsc.org Compounds with a benzyloxy group at the C6 position showed antiproliferative activity in Jurkat cells, inducing cell death via apoptosis. rsc.org The compound 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine was particularly active against Jurkat cells. rsc.org

Specific Kinase Inhibitors : Some derivatives have been investigated as selective inhibitors of specific kinases. For instance, PD183411, also known as 9-benzyl-6-(benzylamino)-9H-purine-2-carbonitrile, has been studied as a potential kinase inhibitor for treating diseases characterized by abnormal cell proliferation. ontosight.ai Similarly, PD182756 has shown inhibitory effects on certain kinases involved in cell growth and survival signaling. ontosight.ai

Table 2: Kinase Inhibition by 9-Benzyl-9H-purine Derivatives

| Compound/Derivative Class | Target Kinase(s) | Cell Line(s) | Observed Effect |

|---|---|---|---|

| N-Phenyl-9H-purin-6-ylamine | c-RAF, GSK3beta, JNK3, Lck, MAPK1, MAPK2, MEK1, PKA, PKB, ROCK-II | Not specified | Broad-spectrum kinase inhibition. google.com |

| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Not specified | Jurkat (acute T cell leukemia) | Induction of apoptosis. rsc.org |

| PD183411 | Cellular kinases | Not specified | Inhibition of cell proliferation. ontosight.ai |

| PD182756 | Cellular kinases | Not specified | Inhibition of cell growth and survival pathways. ontosight.ai |

The structural similarity of purine derivatives to endogenous purines allows them to interfere with the synthesis and repair of nucleic acids.

Inhibition of DNA Repair Proteins : 9-Benzylguanine (9-BG) is a well-known inhibitor of O⁶-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein. vulcanchem.com It acts by irreversibly transferring its benzyl group to the active-site cysteine of AGT, thereby inactivating the enzyme and sensitizing cancer cells to alkylating agents. vulcanchem.com The presence of DNA can enhance this inactivation. vulcanchem.com

Interference with Nucleic Acid Synthesis : The antiviral activity of compounds like 9-Benzyl-2,6-dichloro-9H-purine is attributed to their ability to interfere with nucleic acid synthesis, thereby inhibiting viral replication. Other derivatives, such as 9-Benzyl-2-chloro-6-styryl-9H-purine, are also being explored for their potential to inhibit enzymes involved in nucleic acid synthesis or repair. smolecule.com

Influence on Nucleotide Metabolism : Derivatives like 6-Amino-9-benzyl-9H-purine-8-thiol have shown promise in studies involving nucleic acid interactions and may influence nucleotide metabolism. The purine moiety can interact with nucleic acids, potentially affecting processes like DNA replication and transcription.

Table 3: Interference with Nucleic Acid Synthesis and Repair

| Compound | Target Enzyme/Process | Mechanism of Action |

|---|---|---|

| 9-Benzylguanine (9-BG) | O⁶-alkylguanine-DNA alkyltransferase (AGT) | Irreversible inactivation by benzylation of the active site. vulcanchem.com |

| 9-Benzyl-2,6-dichloro-9H-purine | Nucleic acid synthesis | Inhibition of viral replication. |

| 6-Amino-9-benzyl-9H-purine-8-thiol | Nucleic acid interactions, nucleotide metabolism | Potential inhibition of DNA replication and transcription. |

Inhibition of Cellular Kinases Involved in Proliferation Pathways

Receptor Modulation and Ligand-Receptor Interactions

9-Benzyl-9H-purine derivatives can also exert their biological effects by interacting with cellular receptors, particularly purinergic receptors, leading to the modulation of downstream signaling pathways.

Purine derivatives are known to act as either agonists or antagonists at purinergic receptors, which are involved in a wide array of physiological processes. ontosight.aiontosight.ai

P2X3 Receptor Antagonism : A series of 9-benzyl-2-aminoadenine derivatives were designed and synthesized to act as antagonists of the P2X3 receptor, a target for chronic pain conditions. nih.gov These compounds were found to be reversible inhibitors of membrane currents induced by P2X3 receptor activation. nih.gov The derivative 9-(5-iodo-2-isopropyl-4-methoxybenzyl)-N(6)-methyl-9H-purine-2,6-diamine was identified as a potent antagonist with an IC50 of 1.74 µM on recombinant and native P2X3 receptors. nih.gov

P2X7 Receptor Antagonism : Novel blood-brain barrier-permeable derivatives have been developed as potential P2X7 antagonists for the treatment of neuroinflammation. researchgate.net Compound 6 (2-(6-chloro-9H-purin-9-YL)-1-(2,4-dichlorophenyl) ethan 1-one), also known as ITH15004, was identified as a potent, selective, and BBB-permeable P2X7 antagonist. researchgate.net

General Purinergic Receptor Modulation : Compounds like 9-[2-(4-Benzyl-phenoxy)-ethyl]-9H-purine and 9-Benzyl-N,N-diethyl-9H-purin-6-amine are of interest for their potential to act as agonists or antagonists at various purinergic receptors, which could impact processes like neurotransmission and inflammation. ontosight.aiontosight.ai

Table 4: Modulation of Purinergic Receptors

| Compound/Derivative Class | Receptor Target | Effect | Therapeutic Potential |

|---|---|---|---|

| 9-benzyl-2-aminoadenine derivatives | P2X3 | Antagonist | Chronic pain. nih.gov |

| 9-(5-iodo-2-isopropyl-4-methoxybenzyl)-N(6)-methyl-9H-purine-2,6-diamine | P2X3 | Antagonist (IC50 = 1.74 µM) | Chronic pain. nih.gov |

| 2-(6-chloro-9H-purin-9-YL)-1-(2,4-dichlorophenyl) ethan 1-one (ITH15004) | P2X7 | Antagonist | Neuroinflammation. researchgate.net |

| 9-[2-(4-Benzyl-phenoxy)-ethyl]-9H-purine | Purinergic receptors | Potential agonist/antagonist | Neurotransmission, inflammation. ontosight.ai |

| 9-Benzyl-N,N-diethyl-9H-purin-6-amine | Purinergic receptors | Potential agonist/antagonist | Neurotransmission, inflammation. ontosight.ai |

By modulating enzymes and receptors, 9-Benzyl-9H-purine derivatives can significantly impact intracellular signaling pathways that govern cell growth and survival.

Induction of Apoptosis : Certain poly-substituted purine derivatives have been shown to induce apoptosis in cancer cell lines. For example, a library of these compounds demonstrated significant antiproliferative effects in Jurkat cells by triggering cell death via apoptotic mechanisms.

Modulation of Cell Signaling : The biological activity of compounds like 9H-Purine, 9-benzyl-6,8-dichloro- is attributed to its ability to modulate signaling pathways related to cell growth and survival, potentially through antagonism at adenosine (B11128) receptors.

Disruption of TLR4-MyD88 Interaction : A novel 9-cinnamyl-9H-purine skeleton was developed and found to inhibit nitric oxide production in LPS-induced macrophages. nih.gov The compound 5e from this series was shown to disrupt the interaction between TLR4 and MyD88, leading to the suppression of the NF-κB signaling pathway, which is a key regulator of inflammation. nih.gov

Activation of Calcium Signaling : Purinergic receptor stimulation often leads to an increase in intracellular calcium, which in turn can trigger the release of various factors like cytokines and growth factors that affect cell growth and differentiation. nih.gov

Induction of Programmed Cell Death (Apoptosis) in Cellular Models

Activation of Caspase Cascades

Certain derivatives of 9-Benzyl-9H-purine have been identified as inducers of programmed cell death, or apoptosis, in cancer cell lines. The mechanism of this action often involves the activation of caspases, a family of proteases that are central to the apoptotic process. chim.it Caspases exist within the cell as inactive proenzymes and are activated through a signaling cascade in response to apoptotic stimuli. chim.it One of the key initiator caspases is caspase-9, which is typically activated as part of the intrinsic apoptotic pathway. chim.it This pathway is triggered by signals such as the release of cytochrome C from the mitochondria, which leads to the formation of a complex with Apaf-1, promoting caspase-9 activation. chim.it Once active, caspase-9 proceeds to cleave and activate downstream effector caspases, which in turn dismantle the cell by cleaving a variety of cellular proteins. chim.itnih.gov

In vitro studies on human breast cancer (MCF-7) cells have demonstrated that a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives can induce apoptosis. chim.it Western blot analyses confirmed that specific halogenated derivatives lead to the activation of caspase-9 at later time points (16 and 36 hours of treatment), indicating that the observed apoptosis is dependent on the intrinsic cell death pathway. chim.it Further evidence for caspase-dependent apoptosis was provided by experiments showing that a pan-caspase inhibitor, z-VAD-fmk, could block the cytotoxic effects of these compounds. chim.it

Similarly, studies on a library of 6,8,9-polysubstituted purine analogues revealed that compounds with a benzoxy group at the C6 position were effective at inducing apoptosis in Jurkat cells, a human T-cell leukemia line. rsc.org The apoptotic mechanism was confirmed through assays showing the cleavage of initiator caspases. rsc.org

| Compound ID | Base Structure | Substituents | Cellular Model | Key Finding |

| 9a | 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 6-chloro | MCF-7 | Activation of caspase-9. chim.it |

| 9b | 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 6-chloro, 2-fluoro | MCF-7 | Activation of caspase-9. chim.it |

| 9c | 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 2,6-dichloro | MCF-7 | Activation of caspase-9. chim.it |

| 6d | 9H-purine | 6-benzyloxy, 9-tert-butyl, 8-phenyl | Jurkat | Induces apoptosis via cleavage of initiator caspases. rsc.org |

Alterations in Cell Cycle Dynamics

In addition to activating caspase cascades, 9-Benzyl-9H-purine derivatives can exert their antiproliferative effects by disrupting the normal progression of the cell cycle. The cell division cycle is a tightly regulated process, and the induction of a cell cycle arrest at specific checkpoints can prevent cancer cells from proliferating and can ultimately lead to apoptosis. mdpi.com

Flow cytometry analysis of MCF-7 cells treated with 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives revealed significant alterations in cell cycle distribution after 48 hours of treatment. chim.it The halogenated compounds, in particular, caused a notable accumulation of cells in the G2/M phase. chim.it This arrest in the G2/M phase occurred concurrently with a decrease in the proportion of cells in the S phase. chim.it For instance, the most active compound, which bears two chlorine atoms (2,6-dichloro), resulted in 43.89% of cells accumulating in the G2/M phase. chim.it This cell cycle arrest is believed to be linked to the phosphorylation of the eukaryotic initiation factor eIF2α, which can inhibit protein synthesis and trigger cell cycle arrest or apoptosis. chim.it

| Compound Treatment (48h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 67.29 | 22.01 | 10.70 |

| Compound 9a | 62.88 | 13.77 | 23.35 |

| Compound 9b | 51.57 | 17.06 | 31.37 |

| Compound 9c | 45.28 | 10.83 | 43.89 |

| Data derived from studies on MCF-7 human breast cancer cells. chim.it |

Interaction with Riboswitches as a Novel Biological Target

Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial messenger RNA (mRNA), that can directly bind to small molecule metabolites to regulate gene expression. google.comresearchgate.net This regulatory function makes them attractive targets for the development of novel antimicrobial agents. researchgate.net The purine riboswitch family, in particular the guanine-binding class, is widely distributed across bacteria and has been a key model for understanding RNA-ligand interactions. nih.gov

The guanine (B1146940) riboswitch binds its natural ligand, guanine, within a complex RNA fold that almost completely envelops the molecule. google.com The potential for purine analogues to act as ligands for these riboswitches has been an area of active investigation. However, research indicates that the substitution pattern on the purine core is critical for binding. Studies on the guanine riboswitch from Bacillus subtilis have shown that while some modified purines can bind, others are rejected.

Notably, the presence of a benzyl group can be detrimental to binding. Isothermal titration calorimetry (ITC) experiments revealed that O6-benzylguanine showed no detectable binding to the guanine riboswitch. nih.gov This lack of interaction is attributed to steric clashes between the bulky, aromatic benzyl group and the RNA structure of the binding pocket. In contrast, other derivatives with smaller or more flexible substituents at the same position, such as O6-methylguanine or N6-cyclopropyl-9H-purine-2,6-diamine, retain the ability to bind, albeit with significantly weaker affinity than the natural ligand, guanine. nih.gov

| Ligand | Relative Binding Affinity vs. Guanine | Key Structural Feature |

| Guanine | 1 (Reference) | Natural Ligand |

| O6-Benzylguanine | No Detectable Binding | Aromatic benzyl group at C6. nih.gov |

| O6-Methylguanine | ~3,100-fold weaker | Small alkyl group at C6. nih.gov |

| N6-cyclopropyl-9H-purine-2,6-diamine | ~12,000-fold weaker | Small cycloalkyl group at N6. nih.gov |

Effects on Purine Nucleotide Synthesis and Metabolism